5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde
Overview
Description
“5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde” is a chemical compound with the CAS Number 1311291-26-5 . It has a molecular formula of C11H19NO2SSi and a molecular weight of 257.42 .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, a carbaldehyde group, and a tert-butyldimethylsilyl group attached to an oxygen atom . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds with similar structures can act as both aldol donors and aldol acceptors in the stereocontrolled production of erythrose .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 322.0±34.0 °C and a predicted density of 1.066±0.06 g/cm3 . Its pKa is predicted to be 0.09±0.10 .Scientific Research Applications
Synthesis of Complex Organic Compounds : This compound is used in the synthesis of complex organic molecules. For example, Gimazetdinov et al. (2020) demonstrated its use in the oxidation of an allylsilane derived from γ-formyl-substituted cyclopentene, showing its potential in complex organic transformations (Gimazetdinov, Al’mukhametov, & Miftakhov, 2020).
Detection of Chemical Warfare Agents : Lee et al. (2012) used a derivative of this compound for the detection of chemical warfare nerve agents. This highlights its role in developing sensitive detection methods for hazardous substances (Lee, Lee, & Byun, 2012).
Creation of Pyrazolo[4,3-c]pyridines : Vilkauskaitė et al. (2011) utilized a derivative of this compound in the synthesis of pyrazolo[4,3-c]pyridines, which are valuable in medicinal chemistry (Vilkauskaitė, Šačkus, & Holzer, 2011).
Synthesis of L-(-)-rhodinose : Dondoni et al. (1989) employed it in the synthesis of L-(-)-rhodinose, a sugar derivative, illustrating its utility in carbohydrate chemistry (Dondoni, Fantin, Fogagnolo, & Pedrini, 1989).
Thiazole-Substituted Compound Synthesis : L'abbé and Frederix (1990) demonstrated the synthesis of thiazole-substituted compounds using a similar chemical, highlighting its use in heterocyclic chemistry (L'abbé & Frederix, 1990).
Chemical Synthesis in Material Chemistry : Athmani et al. (1992) used a derivative in the synthesis of materials like thieno[2,3-d]thiazole and isoxazolo[3,4-d]thiazole, showing its application in material chemistry (Athmani, Farhat, & Iddon, 1992).
Development of Propargylic Epoxides : Kanger et al. (1993) described the synthesis of a new propargylic epoxide using a derivative, indicating its use in creating novel organic structures (Kanger, Liiv, Pehk, & Lopp, 1993).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in synthetic glycobiology .
Mode of Action
The compound can act as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . This suggests that it may interact with its targets through a mechanism involving the transfer of an aldol group, which could result in changes to the target molecules.
Biochemical Pathways
Given its role in the production of erythrose, it may be involved in carbohydrate metabolism pathways .
Pharmacokinetics
The compound’s molecular weight of 25742 suggests that it may have reasonable bioavailability, as molecules under 500 Daltons typically have good membrane permeability.
Result of Action
Its role in the stereocontrolled production of erythrose suggests that it may influence the synthesis of this sugar molecule .
Biochemical Analysis
Biochemical Properties
5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde plays a significant role in biochemical reactions, particularly in synthetic glycobiology. It can act as both an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . This compound interacts with various enzymes and proteins, facilitating the formation of complex biomolecules. The tert-butyldimethylsilyl group provides stability and protection to the molecule, allowing it to participate in reactions without undergoing degradation.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the activity of specific enzymes involved in metabolic pathways, leading to changes in the levels of metabolites within the cell . Additionally, it can alter the expression of genes related to cell growth and differentiation, impacting overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The thiazole ring and carbaldehyde group facilitate the formation of covalent bonds with target enzymes, leading to enzyme inhibition or activation . This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. The tert-butyldimethylsilyl group enhances the stability of the molecule, allowing it to maintain its activity over time.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, with a predicted boiling point of 322.0±34.0 °C and a density of 1.066±0.06 g/cm3 . It can undergo degradation under certain conditions, leading to a decrease in its activity. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote metabolic activity. At high doses, it can exhibit toxic effects, leading to cell death and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate the conversion of substrates into products within the cell . This compound can affect metabolic flux, leading to changes in the levels of metabolites and influencing overall cellular metabolism. The presence of the tert-butyldimethylsilyl group enhances the stability of the molecule, allowing it to participate in metabolic reactions without undergoing degradation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The tert-butyldimethylsilyl group plays a crucial role in maintaining the stability and activity of the molecule during transport.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. The presence of the tert-butyldimethylsilyl group enhances the stability and activity of the molecule, allowing it to function effectively in various subcellular environments.
Properties
IUPAC Name |
5-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2SSi/c1-11(2,3)16(4,5)14-8-9-6-12-10(7-13)15-9/h6-7H,8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPIYEXLEOWNBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CN=C(S1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.